molecular formula C15H22N2O2 B8139305 (1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane

(1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B8139305
M. Wt: 262.35 g/mol
InChI Key: YEPHJZWQXAVDIR-LSDHHAIUSA-N
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Description

(1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic conditions.

    Introduction of the pyridin-4-ylmethoxy group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with a suitable alcohol or ether.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the spirocyclic core, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives of the pyridine ring or spirocyclic core.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interactions of spirocyclic compounds with biological targets.

    Industrial Applications: It may find use in the development of new materials with unique properties due to its spirocyclic structure.

Mechanism of Action

The mechanism by which (1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its unique spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

    (1S,5S)-1-((pyridin-2-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane: Similar structure but with a pyridin-2-yl group.

Uniqueness

  • The position of the pyridinyl group (pyridin-4-yl) in (1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane may confer unique binding properties and biological activities compared to its analogs with pyridin-2-yl or pyridin-3-yl groups.

Properties

IUPAC Name

(4S,5S)-4-(pyridin-4-ylmethoxymethyl)-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-14(15(5-1)12-17-8-9-19-15)11-18-10-13-3-6-16-7-4-13/h3-4,6-7,14,17H,1-2,5,8-12H2/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPHJZWQXAVDIR-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CNCCO2)COCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@]2(C1)CNCCO2)COCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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